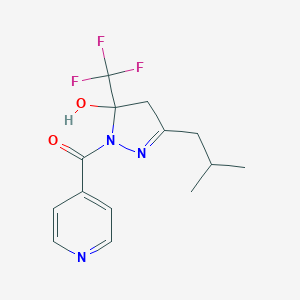![molecular formula C17H15BrN4O4 B299269 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B299269.png)
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. It is a hydrazide-hydrazone derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide in lab experiments is its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, as well as the ability to inhibit the growth of cancer cells. However, one limitation is that the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects.
Direcciones Futuras
There are several future directions for research involving 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide. One direction is to further investigate its potential applications in cancer therapy. Additionally, studies could be conducted to better understand the mechanism of action of this compound and its effects on various biochemical pathways. Furthermore, research could be conducted to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide involves multiple steps, starting with the reaction of 2-amino-2-oxoethanol with 4-formylbenzoic acid to produce 4-(2-amino-2-oxoethoxy)benzoic acid. This intermediate is then reacted with 3-bromobenzoyl chloride to form this compound. The final product is obtained through purification and characterization techniques such as column chromatography and spectroscopic analysis.
Aplicaciones Científicas De Investigación
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide has been studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C17H15BrN4O4 |
|---|---|
Peso molecular |
419.2 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-(3-bromophenyl)oxamide |
InChI |
InChI=1S/C17H15BrN4O4/c18-12-2-1-3-13(8-12)21-16(24)17(25)22-20-9-11-4-6-14(7-5-11)26-10-15(19)23/h1-9H,10H2,(H2,19,23)(H,21,24)(H,22,25)/b20-9+ |
Clave InChI |
CBBYZRQAYWWWCM-AWQFTUOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299205.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299206.png)